d-Myo-inositol 4-monophosphate ammonium salt
Overview
Description
d-Myo-inositol 4-monophosphate ammonium salt: is a chemical compound with the molecular formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a crucial role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes .
Scientific Research Applications
Chemistry: : In chemistry, d-Myo-inositol 4-monophosphate ammonium salt is used as a precursor for synthesizing other inositol phosphates and derivatives. It is also used in studying phosphorylation mechanisms and pathways .
Biology: : In biological research, this compound is crucial for studying cellular signaling pathways, particularly those involving inositol phosphates. It helps in understanding the role of inositol phosphates in cellular processes like cell growth, differentiation, and apoptosis .
Medicine: : In medical research, this compound is used to study diseases related to cellular signaling dysregulation, such as cancer and metabolic disorders. It also aids in the development of therapeutic agents targeting these pathways .
Industry: : Although its industrial applications are limited, this compound is used in the production of biochemical reagents and kits for research purposes .
Mechanism of Action
Target of Action
D-Myo-Inositol 4-Monophosphate Ammonium Salt, also known as azanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate, is a synthetic, pure phosphoinositol The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that inositol phosphates play critical roles as small, soluble second messengers in the transmission of cellular signals .
Biochemical Pathways
Inositol phosphates are involved in various biochemical pathways. For instance, Inositol 1,4,5-trisphosphate (InsP3), a related compound, is produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate . Binding of InsP3 to its receptor on the endoplasmic reticulum results in the opening of calcium channels and an increase in intracellular calcium . This process is crucial for various cellular functions, including cell proliferation and differentiation, gene expression, and neurotransmitter release .
Result of Action
It is known that inositol phosphates, such as insp3, can increase intracellular calcium, which has various effects on cellular functions .
Action Environment
It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-Myo-inositol 4-monophosphate ammonium salt interacts with various enzymes, proteins, and other biomolecules. It can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .
Cellular Effects
The compound influences cell function by affecting cell signaling pathways and gene expression. Binding of Ins (1,4,5)P3, a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate, to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of d-Myo-inositol 4-monophosphate ammonium salt typically involves the phosphorylation of myo-inositol. This can be achieved through enzymatic or chemical methods. Enzymatic phosphorylation often uses inositol kinases, while chemical phosphorylation may involve the use of phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: : Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized chemical phosphorylation processes, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : d-Myo-inositol 4-monophosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different inositol phosphates.
Reduction: Reduction reactions are less common but can be used to modify the phosphate group.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed: : Major products from these reactions include various inositol phosphates and their derivatives, which are used in further biochemical studies .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other inositol phosphates such as d-Myo-inositol 1-monophosphate, d-Myo-inositol 1,4,5-trisphosphate, and d-Myo-inositol 1,3,4,5-tetrakisphosphate .
Uniqueness: : d-Myo-inositol 4-monophosphate ammonium salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This unique structure allows it to participate in distinct signaling pathways compared to other inositol phosphates .
Properties
IUPAC Name |
azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBBOONLXQKLK-GEXMZCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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